molecular formula C9H8FN B1343709 5-fluoro-6-methyl-1H-indole CAS No. 1000343-16-7

5-fluoro-6-methyl-1H-indole

Cat. No. B1343709
Key on ui cas rn: 1000343-16-7
M. Wt: 149.16 g/mol
InChI Key: FKAVXDSGDUVHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08735414B2

Procedure details

A mixture of 4-fluoro-5-methyl-2-((trimethylsilyl)ethynyl)aniline (plus ca. 10% of the undesired isomer) (10.3 g, 46.6 mmol) and copper(I) iodide (17.75 g, 93.2 mmol) in DMF (200 mL) was stirred at 100° C. for 4 hours. The mixture was then treated with ethyl ether (300 mL) and filtered. The filtrate was washed with water (200 mL) and extracted with ether. The organics were combined and washed with water, brine, and dried over Na2SO4 and concentrated. The residue was purified by flash chromatography with 5-35% ethyl acetate in hexane to give 1.9 g 5-fluoro-6-methyl-2-(trimethylsilyl)-1H-indole containing ˜10% of the undesired isomer, 5-fluoro-4-methyl-2-(trimethylsilyl)-1H-indole plus desilylated product, 5-fluoro-6-methyl-1H-indole (2.8 g) with ˜10% of the undesired isomer, 5-fluoro-4-methyl-1H-indole. Silylated material, 5-fluoro-6-methyl-2-(trimethylsilyl)-1H-indole containing ˜10% of the undesired isomer, was re-dissolved in methanol (20 mL) and stirred with potassium carbonate overnight, filtered and concentrated. All desilylated material was combined (3.7 g) and recrystallized from CH2Cl2 and hexane to provide 5-fluoro-6-methyl-1H-indole (1.9 g).
Name
4-fluoro-5-methyl-2-((trimethylsilyl)ethynyl)aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
17.75 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:8]([CH3:9])=[CH:7][C:5]([NH2:6])=[C:4]([C:10]#[C:11][Si:12]([CH3:15])([CH3:14])[CH3:13])[CH:3]=1.C(OCC)C>CN(C=O)C.[Cu]I>[F:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:7][C:8]=1[CH3:9])[NH:6][C:11]([Si:12]([CH3:13])([CH3:15])[CH3:14])=[CH:10]2.[F:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:7][C:8]=1[CH3:9])[NH:6][CH:11]=[CH:10]2

Inputs

Step One
Name
4-fluoro-5-methyl-2-((trimethylsilyl)ethynyl)aniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(N)C=C1C)C#C[Si](C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Name
copper(I) iodide
Quantity
17.75 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography with 5-35% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC=1C=C2C=C(NC2=CC1C)[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
FC=1C=C2C=CNC2=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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